4-Nitrobenzenesulfonic acid;dihydrate
Description
Contemporary Research Significance of Arenesulfonic Acids
Arenesulfonic acids, a class of organic compounds characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring, hold considerable importance in modern chemical research. Their strong acidity and unique reactivity make them indispensable in a multitude of applications. They are widely utilized as catalysts in organic synthesis, facilitating reactions such as esterification, enol ether formation, acetylation, and dehydration. thieme-connect.dethieme-connect.de The sulfonic acid group's ability to enhance the water solubility of complex molecules is another key feature, proving advantageous in the development of water-soluble drugs and catalysts. britannica.com
In the realm of materials science, arenesulfonic acids are integral to the synthesis of ion-exchange resins and have been functionalized onto various materials, including bentonite (B74815) and mesoporous silica (B1680970) (SBA-15), to create efficient and recyclable solid acid catalysts. mdpi.comresearchgate.netrsc.org These functionalized materials exhibit high thermal stability and strong acid centers, making them suitable for a range of catalytic processes. rsc.org Furthermore, the study of arenesulfonic acids contributes to the development of novel organocatalysts, such as p-sulfonic acid calix[n]arenes, which have shown high activity and water tolerance in reactions like esterification and the synthesis of pharmaceutically significant compounds. rsc.orgnih.govdntb.gov.ua
Overview of Key Academic Research Areas
4-Nitrobenzenesulfonic acid dihydrate is a focal point in several key areas of academic research, primarily owing to its role as a versatile intermediate and catalyst.
One significant area of investigation is its application as a Brønsted acid catalyst in organic synthesis. The presence of the electron-withdrawing nitro group enhances the acidity of the sulfonic acid group, making it an effective catalyst for various transformations. Research has demonstrated its utility in facilitating the propargylation of alcohols and amines and in the tandem synthesis of α-(4-oxazolyl)amino esters.
Historically, 4-nitrobenzenesulfonic acid has been recognized as a crucial intermediate in the synthesis of dyes and pigments, particularly azo dyes. solubilityofthings.com Its chemical structure allows for facile conversion into other functional groups, making it a valuable building block in the preparation of more complex molecules. solubilityofthings.com
In the field of medicinal chemistry, 4-nitrobenzenesulfonic acid has been employed in the preparation of diaryl compounds that exhibit potential antiviral properties. chemicalbook.comechemi.com This highlights its potential as a scaffold for the development of new therapeutic agents.
Furthermore, environmental research has explored the photocatalytic degradation of nitrobenzenesulfonic acids as a means of water purification. Studies have investigated the use of catalysts like titanium dioxide (TiO2) to break down these compounds in aqueous solutions. researchgate.net
Methodological Approaches in Studying the Chemical Compound
A variety of methodological approaches are employed to characterize 4-nitrobenzenesulfonic acid dihydrate and to investigate its chemical behavior and applications.
Physicochemical Characterization:
Standard analytical techniques are used to determine the fundamental properties of the compound. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity. thermofisher.com Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are utilized to confirm the molecular structure and identify functional groups. nih.govmdpi.comacs.orgacs.org
The physical properties of 4-nitrobenzenesulfonic acid dihydrate are summarized in the table below:
| Property | Value |
| Molecular Formula | C₆H₅NO₅S·2H₂O |
| Molar Mass | 239.20 g/mol |
| Appearance | Beige to yellow-orange crystalline powder |
| Melting Point | 105-112 °C |
Studying Catalytic Activity:
To evaluate the catalytic efficacy of 4-nitrobenzenesulfonic acid and related arenesulfonic acids, researchers often conduct kinetic studies. For instance, in situ ¹H NMR spectroscopy has been used to monitor the progress of reactions such as the esterification of palmitic acid, allowing for the determination of reaction kinetics and thermodynamic parameters. rsc.org The performance of arenesulfonic acid-functionalized catalysts is often assessed through parameters like glycerol (B35011) conversion in esterification reactions, and the reusability of the catalyst is tested over multiple reaction cycles. researchgate.net
Analytical Methods for Quantification and Separation:
For the analysis of arenesulfonic acids in various matrices, chromatographic techniques are paramount. Ion chromatography with suppressed conductivity detection has been developed for the simultaneous determination of various sulfonic acids in water samples. nih.gov Gas chromatography of volatile derivatives and mixed-mode HPLC are other established methods for the separation and analysis of benzenesulfonic acids. acs.orghelixchrom.com
Structural Analysis of Functionalized Materials:
When arenesulfonic acids are incorporated into solid supports, a range of techniques are used to characterize the resulting materials. X-ray diffraction (XRD) is employed to study the crystalline structure, while thermogravimetric analysis (TGA) provides information on thermal stability. researchgate.net Fourier-transform infrared spectroscopy (FTIR) is used to identify the functional groups present on the material's surface, and nitrogen adsorption/desorption experiments help determine surface area and porosity. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.2H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,10,11,12);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVHYLVADINUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 4 Nitrobenzenesulfonic Acid
Established Methodologies for Synthesis
Traditional methods for synthesizing 4-nitrobenzenesulfonic acid rely on fundamental electrophilic aromatic substitution reactions. The choice of starting material and reaction sequence is critical due to the directing effects of the substituents.
A primary and effective method for the production of 4-nitrobenzenesulfonic acid is the hydrolysis of its corresponding sulfonyl chloride precursor, 4-nitrobenzenesulfonyl chloride. chemicalbook.com This two-step approach first involves the synthesis of the sulfonyl chloride, which is then converted to the sulfonic acid.
4-Nitrobenzenesulfonyl chloride is a yellow solid that is soluble in various organic solvents but decomposes in hot water or hot alcohol. guidechem.com The hydrolysis process involves the reaction of the sulfonyl chloride with water, which proceeds slowly on its own but can be promoted by heating. nih.govorgsyn.org The reaction results in the formation of 4-nitrobenzenesulfonic acid and hydrochloric acid. The kinetics of this hydrolysis have been studied, confirming it follows a first-order rate. cdnsciencepub.com Arenesulfonyl chlorides can undergo hydrolysis through two different pathways, and the presence of the 4-nitro group maximizes the contribution of a process involving an anionic intermediate. researchgate.net
A typical laboratory procedure involves heating a mixture of o-nitrobenzenesulfonyl chloride with water and sodium carbonate to facilitate hydrolysis, which is generally complete within 45 minutes after the compound melts. orgsyn.org
The synthesis of 4-nitrobenzenesulfonic acid can also be approached by the direct nitration of benzenesulfonic acid. This reaction is an example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. libretexts.orglibretexts.org The nitronium ion is generated by reacting nitric acid with a strong acid, typically sulfuric acid. masterorganicchemistry.comuri.edu
An alternative synthetic route is the direct sulfonation of nitrobenzene (B124822). In this electrophilic aromatic substitution reaction, sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) is used as the sulfonating agent. libretexts.orglibretexts.org The electrophile, SO₃ (or its protonated form HSO₃⁺), is attacked by the benzene (B151609) ring. masterorganicchemistry.com
Similar to the previous method, the directing effect of the substituent on the starting material is a critical factor. The nitro group (-NO₂) is a powerful deactivating group and directs incoming electrophiles to the meta-position. Therefore, the direct sulfonation of nitrobenzene yields meta-nitrobenzenesulfonic acid (m-NBSA) as the primary product. rsc.org Achieving a high yield of 4-nitrobenzenesulfonic acid through this method is challenging, as it would be a minor byproduct in a mixture dominated by the meta-isomer.
| Method | Starting Material | Reagent(s) | Primary Product | Suitability for 4-NBSA |
| Hydrolysis | 4-Nitrobenzenesulfonyl Chloride | Water | 4-Nitrobenzenesulfonic Acid | High |
| Nitration | Benzenesulfonic Acid | HNO₃ / H₂SO₄ | 3-Nitrobenzenesulfonic Acid | Low |
| Sulfonation | Nitrobenzene | SO₃ / H₂SO₄ | 3-Nitrobenzenesulfonic Acid | Low |
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry focuses on improving reaction efficiency, safety, and environmental friendliness. Advanced methods for preparing nitrobenzenesulfonic acids incorporate these principles.
Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent that is stronger than sulfuric acid but milder than sulfur trioxide. google.com It reacts with aromatic compounds to produce the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. The reaction with nitrobenzene, however, primarily yields the meta-isomer. For instance, a patented process describes reacting nitrobenzene with chlorosulfonic acid at temperatures between 90°C and 150°C to prepare 3-nitrobenzenesulfonyl chloride or its corresponding sodium salt after neutralization. google.comgoogle.com
The process typically involves adding nitrobenzene to an excess of chlorosulfonic acid. google.com However, an alternative approach uses a molar ratio where nitrobenzene is in excess (e.g., a nitrobenzene to chlorosulfonic acid molar ratio of 1:0.4-0.6), which ensures the complete conversion of the chlorosulfonic acid, avoiding the need to dispose of the residual acid. google.com
Table of Reaction Conditions for Chlorosulfonic Acid-Mediated Sulfonation of Nitrobenzene google.com
| Parameter | Value |
|---|---|
| Reactants | Nitrobenzene, Chlorosulfonic Acid |
| Molar Ratio (NB:CSA) | 1 : 0.4-0.6 |
| Temperature | 90-150 °C (110-130 °C preferred) |
| Reaction Time | 2-5 hours |
| Primary Product | m-Nitrobenzenesulfonic acid/salt |
This method is highly efficient for producing the meta-isomer, but like direct sulfonation, it is not a direct or high-yield route to 4-nitrobenzenesulfonic acid due to the directing influence of the nitro group.
Applying green chemistry principles to the synthesis of compounds like 4-nitrobenzenesulfonic acid aims to reduce waste, improve safety, and increase energy efficiency. While specific research on the green synthesis of the 4-nitro isomer is limited, principles can be drawn from related processes.
One significant advancement is the use of microreactors for the sulfonation of nitrobenzene. rsc.org A solvent-free method using SO₃ as the sulfonating agent in a microreactor achieved a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid with a residence time of less than two seconds. rsc.org This approach enhances process safety and dramatically reduces reaction time compared to traditional batch methods. rsc.org
Another green strategy involves replacing harsh acids with recyclable solvents. For the synthesis of a related compound, 4-nitro-2,7-naphthalene disulfonic acid, a method was developed using recyclable organic acids as the reaction solvent. google.com This process results in a high yield and generates no wastewater, overcoming the large acid consumption and waste disposal issues of classic methods. google.com Adopting similar principles, such as using recyclable catalysts or solvent-free conditions, could lead to more environmentally benign pathways for the isomers of nitrobenzenesulfonic acid.
Comparative Analysis of Synthetic Efficiency and Selectivity
The synthesis of 4-nitrobenzenesulfonic acid presents a distinct challenge in electrophilic aromatic substitution due to the directing effects of the nitro (-NO₂) and sulfonic acid (-SO₃H) groups. A comparative analysis of the primary synthetic routes reveals significant differences in efficiency and, most critically, selectivity. The two main theoretical pathways are the direct sulfonation of nitrobenzene and the nitration of benzenesulfonic acid.
Direct Electrophilic Aromatic Substitution Routes
In electrophilic aromatic substitution, the existing substituent on the benzene ring dictates the position of the incoming electrophile. Both the nitro group and the sulfonic acid group are powerful electron-withdrawing groups. pearson.com Consequently, they deactivate the benzene ring towards electrophilic attack and direct incoming substituents to the meta position. pearson.comquora.com
Sulfonation of Nitrobenzene : Introducing a sulfonic acid group to nitrobenzene leads predominantly to the formation of 3-nitrobenzenesulfonic acid (meta-isomer). The strong meta-directing influence of the nitro group makes the synthesis of the para-isomer highly inefficient via this method. Research conducted using a microreactor for the sulfonation of nitrobenzene with sulfur trioxide (SO₃) demonstrated a 94% conversion of nitrobenzene, but with an 88% yield of the meta-nitrobenzenesulfonic acid. researchgate.net This highlights the high selectivity for the meta position, rendering this route unsuitable for the efficient production of the 4-nitro isomer.
Nitration of Benzenesulfonic Acid : Similarly, the nitration of benzenesulfonic acid is governed by the meta-directing sulfonic acid group. pearson.com The reaction of benzenesulfonic acid with a nitrating mixture (concentrated nitric acid and sulfuric acid) yields primarily 3-nitrobenzenesulfonic acid. pearson.comlibretexts.org The efficiency and selectivity for the desired 4-nitrobenzenesulfonic acid are extremely low, making this pathway impractical for its synthesis.
Alternative Synthetic Pathway: Hydrolysis of 4-Nitrobenzenesulfonyl Chloride
Given the poor selectivity of direct substitution methods, an alternative and more efficient industrial route is the hydrolysis of 4-nitrobenzenesulfonyl chloride. chemicalbook.com This multi-step approach bypasses the challenge of directing the second substituent to the para position in a single step.
Comparative Data of Synthetic Routes
The following table provides a comparative overview of the synthetic routes for producing nitrobenzenesulfonic acid isomers.
| Synthetic Route | Starting Material | Reagents | Major Product | Selectivity for 4-Nitro Isomer | Efficiency for 4-Nitro Isomer |
|---|---|---|---|---|---|
| Sulfonation of Nitrobenzene | Nitrobenzene | SO₃ / H₂SO₄ | 3-Nitrobenzenesulfonic acid | Very Low | Very Low |
| Nitration of Benzenesulfonic Acid | Benzenesulfonic acid | HNO₃ / H₂SO₄ | 3-Nitrobenzenesulfonic acid | Very Low | Very Low |
| Hydrolysis of Sulfonyl Chloride | 4-Nitrobenzenesulfonyl chloride | H₂O | 4-Nitrobenzenesulfonic acid | High (dependent on precursor purity) | High |
Detailed Scientific Report on 4-Nitrobenzenesulfonic Acid Dihydrate Unattainable Due to Lack of Publicly Available Research Data
Despite a comprehensive search for scientific literature, a detailed article on the crystallographic and supramolecular architecture of 4-nitrobenzenesulfonic acid dihydrate, as per the requested outline, cannot be generated. The necessary experimental data from primary scientific sources—such as peer-reviewed journals and crystallographic databases—appears to be unavailable in the public domain.
The user's request specified a detailed analysis covering four key areas: single-crystal X-ray diffraction, hydrogen bonding networks, proton conduction mechanisms, and polymorphism. However, searches have failed to yield specific research findings for 4-nitrobenzenesulfonic acid dihydrate in any of these areas.
The information that is publicly available is limited to basic chemical properties found on supplier and chemical database websites. These sources list identifiers like CAS Number 138-42-1, the molecular formula C₆H₅NO₅S, and general physical descriptions such as being a beige to yellow crystalline powder. Some commercial suppliers note that while the compound is sold as a hydrate, they are moving away from this specific nomenclature, suggesting the water content may be variable and not always a stable, stoichiometric dihydrate suitable for precise crystallographic analysis.
Without access to a published crystal structure, a scientifically accurate discussion on the following topics is impossible:
Crystallographic and Supramolecular Architecture of 4 Nitrobenzenesulfonic Acid Dihydrate
Analysis of Polymorphism and Crystallization Control:There is no available literature indicating whether 4-nitrobenzenesulfonic acid exhibits polymorphism or detailing methods for controlling its crystallization.
Therefore, the generation of a scientifically rigorous and accurate article that adheres to the user's strict outline and content requirements is not feasible at this time.
Computational and Spectroscopic Characterization of 4 Nitrobenzenesulfonic Acid
Quantum Chemical Modeling and Electronic Structure Calculations
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of substituted benzenesulfonic acids. Such calculations can provide insights into geometric parameters like bond lengths and angles, as well as electronic characteristics such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Table 1: Theoretical Geometric Parameters for Substituted Benzenes
| Parameter | Typical Value | Description |
|---|---|---|
| C-C Bond Length (Aromatic) | ~1.39 Å | The average length of the carbon-carbon bonds within the benzene (B151609) ring. |
| C-S Bond Length | ~1.77 Å | The distance between the benzene ring carbon and the sulfur atom of the sulfonic acid group. |
| S-O Bond Length | ~1.45 Å | The length of the sulfur-oxygen double bonds in the sulfonic acid group. |
| C-N Bond Length | ~1.47 Å | The distance between the benzene ring carbon and the nitrogen atom of the nitro group. |
Note: The values presented are typical and can be precisely determined for 4-Nitrobenzenesulfonic acid through specific DFT calculations.
Vibrational Spectroscopic Studies (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule. researchgate.netdtic.mil These methods are complementary and provide a detailed "fingerprint" of the compound's vibrational modes.
In the case of 4-Nitrobenzenesulfonic acid, the spectra are dominated by characteristic vibrations of the nitro group, the sulfonic acid group, and the para-substituted benzene ring. The analysis of a closely related compound, 4-nitrobenzenesulfonamide, using DFT calculations alongside experimental spectra, demonstrates the power of this combined approach for assigning fundamental vibrations. core.ac.uk
Key Vibrational Modes for 4-Nitrobenzenesulfonic Acid:
-NO₂ Group: Asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-SO₃H Group: Strong absorptions corresponding to the S=O asymmetric and symmetric stretching are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O stretching and O-H bending vibrations also produce characteristic bands.
Benzene Ring: C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration, typically in the 800-850 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |
| Sulfonic Acid (S=O) | Asymmetric Stretch | ~1350 |
| Sulfonic Acid (S=O) | Symmetric Stretch | ~1175 |
| Aromatic Ring (C-H) | Stretch | >3000 |
| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei within 4-Nitrobenzenesulfonic acid.
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The para-substitution results in a characteristic AA'BB' splitting pattern for the four aromatic protons. The strong electron-withdrawing effects of the nitro and sulfonic acid groups will shift these protons downfield (to a higher ppm value) compared to unsubstituted benzene.
The ¹³C NMR spectrum will show four distinct signals for the aromatic carbons. The carbon atoms directly attached to the nitro and sulfonic acid groups (C1 and C4) will be significantly deshielded, appearing at a higher chemical shift. The other two sets of equivalent carbons (C2/C6 and C3/C5) will appear at intermediate chemical shifts. For a related ester derivative, ¹³C NMR signals for the benzene ring moiety were observed at 126.39 ppm, 128.02 ppm, 145.99 ppm, and 150.91 ppm. researchgate.net
Table 3: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Rationale |
|---|---|---|---|
| ¹H | H-2, H-6 | 8.0 - 8.4 | Protons ortho to the -SO₃H group, deshielded. |
| ¹H | H-3, H-5 | 8.2 - 8.6 | Protons ortho to the -NO₂ group, strongly deshielded. |
| ¹³C | C-1 (-SO₃H) | 145 - 150 | Ipso-carbon attached to the sulfonic acid group. |
| ¹³C | C-2, C-6 | 125 - 130 | Carbons ortho to the -SO₃H group. |
| ¹³C | C-3, C-5 | 128 - 133 | Carbons ortho to the -NO₂ group. |
Note: These are predicted ranges; actual values depend on the solvent and experimental conditions.
Mass Spectrometric Investigations for Structural Elucidation and Mechanistic Insights
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular weight of the anhydrous form of 4-Nitrobenzenesulfonic acid is 203.17 g/mol .
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 203 would be expected. The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30). For benzenesulfonic acids, the loss of the SO₃H group (mass 81) or SO₃ (mass 80) is also a characteristic fragmentation. The NIST Mass Spectrometry Data Center reports prominent peaks for this compound at m/z values of 203, 157, 109, and 105.
Table 4: Potential Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 203 | Molecular Ion [M]⁺ | [C₆H₅NO₅S]⁺ |
| 157 | [M - NO₂]⁺ | [C₆H₅O₃S]⁺ |
| 122 | [M - SO₃H]⁺ | [C₆H₄NO₂]⁺ |
| 109 | [C₆H₅SO]⁺ | [C₆H₅SO]⁺ |
Electrochemical Characterization and Electron Transfer Dynamics
The electrochemical behavior of 4-Nitrobenzenesulfonic acid is primarily dictated by the reduction of the nitro group. Cyclic voltammetry (CV) is a key technique used to study these processes. Studies on the closely related m-nitrobenzene sulfonic acid show that the reduction of the nitro group is a multi-electron process that occurs irreversibly.
Typically, the electrochemical reduction of aromatic nitro compounds in acidic aqueous media proceeds via a four-electron, four-proton step to form the corresponding phenylhydroxylamine derivative. This process is generally diffusion-controlled, meaning the peak current in a cyclic voltammogram is proportional to the square root of the scan rate. The peak potential for this reduction is influenced by factors such as the electrode material, the pH of the solution, and the scan rate. For the meta isomer on a copper cathode, a reduction peak is observed around -0.275 V vs SCE. The absence of an anodic (oxidation) peak on the reverse scan in CV confirms the irreversible nature of the electron transfer process. Further reduction of the hydroxylamine (B1172632) intermediate to the corresponding amine (in this case, 4-aminobenzenesulfonic acid) can occur at more negative potentials, but this step often competes with hydrogen evolution. The electron transfer dynamics are a critical aspect, with studies on similar molecules investigating ultrafast processes that occur on picosecond timescales following excitation. core.ac.uk
Table 5: Summary of Electrochemical Properties
| Parameter | Description | Typical Observation for Nitroaromatics |
|---|---|---|
| Reduction Potential | Potential at which the nitro group is reduced. | Dependent on pH and electrode; often in the range of -0.2 to -0.8 V vs. reference electrode. |
| Electron Transfer | Number of electrons involved in the primary reduction step. | 4e⁻ (to form hydroxylamine). |
| Process Nature | Reversibility of the electron transfer. | Irreversible. |
Research Applications in Organic Synthesis and Catalysis
Catalytic Activity in Organic Transformations
The strong Brønsted acidity of 4-nitrobenzenesulfonic acid, which is significantly enhanced by the electron-withdrawing nature of the para-nitro group, allows it to function as an effective acid catalyst in a variety of organic reactions.
Aromatic nitration is a cornerstone of electrophilic aromatic substitution, involving the introduction of a nitro group (-NO₂) onto an aromatic ring. This reaction typically requires a strong acid catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid. While a mixture of concentrated sulfuric acid and nitric acid is the traditional nitrating agent, solid acid catalysts have been explored for their potential benefits. wikipedia.org
4-Nitrobenzenesulfonic acid can serve as an effective acid catalyst in this process, analogous to sulfuric acid. google.com Its role is to protonate nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion, which is then attacked by the aromatic substrate. The strong acidity, a result of the combined electron-withdrawing effects of the sulfonic acid and nitro groups, makes it efficient in promoting the formation of the necessary electrophile. google.com
| Component | Role in Aromatic Nitration |
|---|---|
| Aromatic Substrate | Nucleophile; ring to be functionalized. |
| Nitric Acid (HNO₃) | Source of the nitro group. |
| 4-Nitrobenzenesulfonic acid (Catalyst) | Strong acid catalyst; protonates nitric acid to generate the nitronium ion (NO₂⁺). |
| Nitronium Ion (NO₂⁺) | The active electrophile that attacks the aromatic ring. |
The reductive functionalization of nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. These amines are valuable precursors for a vast array of chemical products. The reduction of an aromatic nitro group is a key reaction for 4-nitrobenzenesulfonic acid, as it converts the compound from a nitrated aromatic into an amino-sulfonic acid, which is a versatile building block.
While various methods exist for the reduction of nitroarenes, including catalytic hydrogenation (e.g., with Raney nickel or palladium-on-carbon) and the use of metals in acidic media (e.g., iron or tin(II) chloride), the transformation of 4-nitrobenzenesulfonic acid is most significant as a synthetic step rather than a catalytic role for other molecules. researchgate.net The product of this reduction, 4-aminobenzenesulfonic acid (sulfanilic acid), is a critical intermediate for the synthesis of dyes and pharmaceuticals. The presence of the sulfonic acid group is maintained during the reduction of the nitro group, yielding a bifunctional molecule ready for further derivatization.
Intermediate for Complex Molecule Synthesis
Beyond its catalytic applications, 4-nitrobenzenesulfonic acid is a valuable intermediate, where its nitro group serves as a latent amino group that can be unmasked and utilized in subsequent synthetic steps. researchgate.net
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction requires nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org The resulting diazonium salts are highly reactive intermediates that can be used to synthesize a wide variety of aromatic compounds.
Following the reduction of its nitro group to an amine, the resulting 4-aminobenzenesulfonic acid can undergo diazotization. In this context, a strong acid is required to facilitate the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the amine. Compounds structurally similar to 4-nitrobenzenesulfonic acid, such as p-toluenesulfonic acid, are known to be effective acids for this purpose. The acidic environment provided by a sulfonic acid ensures the efficient generation of the diazonium salt, which is a precursor for the applications described below.
Azo dyes represent the largest class of synthetic colorants used in industries such as textiles and printing. Their synthesis is classically achieved through a two-step sequence: the diazotization of a primary aromatic amine, followed by an azo coupling reaction where the resulting diazonium salt acts as an electrophile and attacks an electron-rich coupling component (e.g., a phenol (B47542) or another aniline).
4-Nitrobenzenesulfonic acid is a key precursor in this field. researchgate.net The synthetic pathway involves:
Reduction: The nitro group of 4-nitrobenzenesulfonic acid is reduced to a primary amine, yielding 4-aminobenzenesulfonic acid (sulfanilic acid).
Diazotization: The newly formed amino group is converted into a diazonium salt using sodium nitrite in an acidic medium.
Coupling: The diazonium salt is reacted with a suitable coupling partner to form the final azo dye. The sulfonic acid group is retained in the final structure, imparting water solubility to the dye.
| Coupling Partner Example | Resulting Azo Dye Class | General Color Range |
|---|---|---|
| Phenol | Hydroxyphenylazo dye | Yellow-Orange |
| N,N-Dimethylaniline | (Dimethylamino)phenylazo dye | Yellow-Orange |
| 2-Naphthol (β-Naphthol) | Naphthylazo dye | Orange-Red |
| Aniline | Aminophenylazo dye | Yellow |
The structural motifs derived from 4-nitrobenzenesulfonic acid are important in the pharmaceutical industry. It serves as a building block for various active pharmaceutical ingredients, particularly those containing a sulfonamide group. researchgate.net The sulfonamides ("sulfa drugs") were the first class of effective systemic antibacterial agents and remain in use today.
The synthesis of these intermediates follows a path similar to that for azo dyes. The crucial step is the conversion of the sulfonic acid group into a more reactive derivative, typically a sulfonyl chloride. This is often accomplished after the reduction of the nitro group. The resulting 4-aminobenzenesulfonyl chloride can then be reacted with various amines to form the characteristic sulfonamide linkage (-SO₂NHR). This pathway allows for the creation of a diverse library of drug candidates.
Applications in Electrophilic Aromatic Substitution Strategies
Extensive research into the applications of 4-Nitrobenzenesulfonic acid;dihydrate in electrophilic aromatic substitution strategies has yielded limited specific findings in the context of its direct use as a catalyst or primary reagent for common electrophilic aromatic substitution reactions such as nitration, sulfonation, Friedel-Crafts alkylation and acylation, or halogenation.
While aromatic sulfonic acids, in general, are known to act as Brønsted acid catalysts in various organic transformations, detailed studies focusing specifically on the catalytic activity of this compound in promoting electrophilic attacks on aromatic rings are not prominently available in the reviewed scientific literature. Electrophilic aromatic substitution reactions typically employ strong acids to generate a potent electrophile that can overcome the aromaticity of the substrate. Although 4-Nitrobenzenesulfonic acid is a strong acid, its specific efficacy and practical application in catalyzing these reactions, in comparison to more conventional catalysts like sulfuric acid or Lewis acids, are not well-documented.
Consequently, a detailed discussion supported by research findings and data tables on the direct application of this compound in electrophilic aromatic substitution strategies cannot be provided at this time based on the available scientific literature.
Integration in Advanced Materials Science Research
Development of Nonlinear Optical (NLO) Materials
The quest for advanced nonlinear optical (NLO) materials, which are crucial for applications in telecommunications, optical computing, and laser technology, has led researchers to explore organic compounds with large second-order optical nonlinearities. The design of such materials often relies on creating molecules with a significant difference between ground and excited state dipole moments, typically achieved by connecting electron-donating and electron-withdrawing groups through a π-conjugated system.
The 4-nitrobenzenesulfonate moiety is a key component in the crystal engineering of NLO materials. The nitro group acts as a potent electron-withdrawing group, which is a fundamental requirement for creating the necessary electronic asymmetry in an NLO chromophore. The sulfonate group provides a versatile handle for forming salts and directing the three-dimensional arrangement of molecules in a crystal lattice.
Crystal engineering with 4-nitrobenzenesulfonate often involves reacting 4-nitrobenzenesulfonic acid with various organic bases or other chromophores. The resulting salts crystallize in non-centrosymmetric space groups, a prerequisite for observing second-order NLO effects like second-harmonic generation (SHG). The sulfonate group's ability to form strong and directional hydrogen bonds is instrumental in controlling the crystal packing and aligning the chromophores in a way that maximizes the bulk NLO response. For instance, derivatives are grown from solutions using slow evaporation techniques to yield high-quality single crystals suitable for optical characterization. ias.ac.in
The relationship between the molecular structure of 4-nitrobenzenesulfonate derivatives and their NLO properties is a subject of detailed investigation. The NLO response is highly dependent on both the molecular hyperpolarizability (a microscopic property) and the crystalline arrangement (a macroscopic property).
The key structural features influencing the NLO properties of materials incorporating the 4-nitrobenzenesulfonate unit include:
Intramolecular Charge Transfer: The core NLO activity stems from the charge transfer from an electron-donating part of a molecule to the electron-accepting 4-nitrophenyl group, facilitated by a π-conjugated bridge.
Hydrogen Bonding: The sulfonate group is an excellent hydrogen bond acceptor, and these interactions play a crucial role in achieving the desired non-centrosymmetric packing of molecules.
Studies on analogous compounds like 4-Nitrobenzoic acid (4-NBA) demonstrate that the nitro group's presence in conjunction with a delocalized π-electron system in the phenyl ring is fundamental to the NLO effect. ias.ac.in The third-order NLO susceptibility (χ(3)) of 4-NBA has been determined using techniques like the Z-scan method, providing insights into the nonlinear refraction and absorption coefficients. ias.ac.in These findings underscore the potential of the 4-nitrobenzene core structure, shared by 4-nitrobenzenesulfonic acid, in designing effective NLO materials.
Table 1: NLO Properties of a Related Compound: 4-Nitrobenzoic Acid (4-NBA)
| Property | Value | Reference |
|---|---|---|
| Nonlinear Refractive Index (n₂) | Varies with intensity | ias.ac.in |
| Nonlinear Absorption Coefficient (β) | Varies with intensity | ias.ac.in |
| Third-order NLO Susceptibility (χ⁽³⁾) | Calculated from Z-scan data | ias.ac.in |
Supramolecular Assemblies and Functional Frameworks
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. 4-Nitrobenzenesulfonic acid is an excellent building block for constructing such assemblies due to its distinct functional groups that can participate in various intermolecular interactions.
The sulfonic acid group (-SO₃H) is a strong proton donor and can form robust and directional hydrogen bonds with suitable acceptor molecules. The three oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. Simultaneously, the nitro group (-NO₂), while primarily an electron-withdrawing group, can also act as a weak hydrogen bond acceptor. The aromatic ring allows for π–π stacking interactions. This combination of interaction sites allows for the programmed self-assembly of 4-nitrobenzenesulfonic acid with other molecules to form well-defined one-, two-, or three-dimensional networks.
Research has explored the formation of hydrates and ammonium (B1175870) salts of 4-nitrobenzenesulfonic acid, where water molecules or ammonium ions are incorporated into the crystal lattice, stabilized by a network of hydrogen bonds with the sulfonate and nitro groups. These studies are fundamental to understanding how this molecule can be used to create functional frameworks where the properties of the material are determined by the precise arrangement of its molecular components.
Exploration in Proton-Conducting Solid-State Materials
There is a growing demand for new solid-state proton conductors for applications in electrochemical devices such as proton-exchange membrane fuel cells (PEMFCs). The key to a good proton conductor is the presence of mobile protons and a pathway for their transport through the material.
Nitro-substituted benzenesulfonic acids are considered promising compounds for the design of proton-conducting materials. The strong electron-withdrawing effect of the nitro group increases the acidity of the sulfonic acid proton, making it more readily available for conduction. The sulfonic acid group itself is the primary source of protons.
In its hydrated form, such as 4-nitrobenzenesulfonic acid dihydrate, the water molecules can participate in the proton conduction mechanism. Protons can be transported through the material via the Grotthuss mechanism, where protons hop through a hydrogen-bonded network of sulfonic acid groups and water molecules. The efficiency of this transport is highly dependent on the structure of this network and the hydration level of the material. Research in this area focuses on creating materials where a continuous hydrogen-bonded network is maintained, allowing for efficient proton transport even under varying temperature and humidity conditions.
Mechanistic Investigations of Chemical Reactivity and Acid Base Properties
Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies
The sulfonic acid group (-SO₃H) in 4-nitrobenzenesulfonic acid designates it as a potent Brønsted acid catalyst. This catalytic activity is central to its role in various organic syntheses, where it facilitates reactions by donating a proton. msudenver.edu
One notable application is in the nucleophilic substitution of propargyl alcohols with alcohols, amines, and heterocycles. researchgate.net Mechanistic proposals for this reaction suggest the formation of a propargylic carbocation as a key intermediate. The reaction is believed to proceed through a reversible equilibrium between the propargyl alcohol and the acid catalyst. researchgate.net While this pathway is proposed based on reaction outcomes and control experiments, detailed kinetic and spectroscopic studies providing rate constants, reaction orders, and direct observation of the intermediates for reactions specifically catalyzed by 4-nitrobenzenesulfonic acid are not extensively detailed in the available literature.
Similarly, 4-nitrobenzenesulfonic acid has been employed in the tandem synthesis of fully substituted oxazoles. msudenver.edu This process likely involves a series of acid-catalyzed steps, including imine formation, Michael addition, and cyclization. msudenver.edu The precise elucidation of the reaction pathway through rigorous kinetic and spectroscopic analysis remains an area for further investigation.
Identification and Characterization of Catalytic Intermediates
The identification of transient intermediates is crucial for understanding the mechanism of any catalyzed reaction. In the context of reactions catalyzed by 4-nitrobenzenesulfonic acid, direct spectroscopic evidence for catalytic intermediates is scarce in the literature. However, based on established mechanisms for similar acid-catalyzed reactions, the formation of certain transient species can be inferred.
For instance, in the propargylation of propargyl alcohols, a propargylic carbocation is a proposed key intermediate. researchgate.net The stability of this carbocation would be a determining factor in the reaction's progress. Computational studies could offer insights into the structure and energetics of such intermediates, even if their fleeting nature makes experimental characterization challenging. The general mechanism for electrophilic aromatic sulfonation involves the formation of a σ-complex, also known as an arenium ion, which is a well-established intermediate. nih.gov While this applies to the synthesis of benzenesulfonic acids, in the catalytic role of 4-nitrobenzenesulfonic acid, the protonated substrate would be the analogous intermediate.
Influence of Substituent Effects on Reaction Rates and Selectivity
The reactivity of the benzene (B151609) ring in 4-nitrobenzenesulfonic acid is significantly influenced by its substituents. Both the nitro (-NO₂) group and the sulfonic acid (-SO₃H) group are strongly electron-withdrawing. wikipedia.org This deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene itself. wikipedia.org These groups direct incoming electrophiles to the meta position. libretexts.org
The quantitative effect of substituents on the reaction rates of benzene derivatives can often be described by the Hammett equation, which provides a linear free-energy relationship. wikipedia.org The equation is expressed as:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction type). wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. wikipedia.org Studies on the hydrolysis of substituted benzenesulfonyl chlorides, a reaction involving the sulfonyl group, provide insight into these electronic effects. The alkaline hydrolysis of these compounds follows the Hammett equation with a ρ-value of +1.564, indicating that electron-withdrawing substituents enhance the reaction rate. rsc.org In contrast, the neutral solvolysis rates show a curved Hammett plot. rsc.org
| Substituent (para) | Relative Rate of Hydrolysis (k/kH) |
|---|---|
| -OCH₃ | 0.45 |
| -CH₃ | 0.67 |
| -H | 1.00 |
| -Cl | 1.80 |
| -NO₂ | 5.50 |
This table presents the relative rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides, demonstrating the influence of electron-donating and electron-withdrawing groups on the reaction rate.
Gas-Phase Deprotonation Dynamics and Intramolecular Hydrogen Bonding Effects
The intrinsic acidity of 4-nitrobenzenesulfonic acid can be examined through its gas-phase deprotonation dynamics. Computational studies have been instrumental in determining the Gibbs free energies of deprotonation (ΔrG°₂₉₈) for various nitro-substituted benzenesulfonic acids. researchgate.net These studies reveal a significant increase in acidity with the addition of nitro groups. researchgate.net
The position of the nitro group on the benzene ring has a pronounced effect on the gas-phase acidity. Furthermore, in the case of ortho-substituted isomers, the possibility of intramolecular hydrogen bonding (IHB) arises, which can significantly impact the stability of both the acid and its conjugate base. researchgate.net For ortho-nitro-substituted benzenesulfonic acid, it has been found that the deprotonation of conformers without intramolecular hydrogen bonds is energetically more favorable by 4–5 kcal/mol compared to conformers with such bonds. researchgate.net
| Compound | ΔrG°₂₉₈ (kcal/mol) |
|---|---|
| Benzenesulfonic acid (BSA) | 311.9 |
| 2-Nitro-BSA | 301.6 |
| 3-Nitro-BSA | 300.3 |
| 4-Nitro-BSA | 299.9 |
| 2,4-Dinitro-BSA | 292.4 |
| 2,6-Dinitro-BSA | 293.3 |
| 2,4,6-Trinitro-BSA | 285.2 |
This table displays the calculated Gibbs free energies of gas-phase deprotonation for benzenesulfonic acid and its nitro-substituted derivatives, illustrating the increase in acidity with the number and position of nitro groups. researchgate.net The trend of decreasing ΔrG°₂₉₈ values with an increasing number of nitro groups suggests that di- and trinitro-substituted benzenesulfonic acids can be classified as superstrong acids in the gas phase. researchgate.net
Environmental Fate and Degradation Studies of 4 Nitrobenzenesulfonic Acid
Biodegradation Pathways and Microbial Metabolism
The biodegradation of sulfonated aromatic compounds, including nitro-substituted variants, is a critical process for their removal from the environment. While these compounds are generally considered persistent, certain microorganisms have demonstrated the ability to utilize them as a source of carbon and energy. uni-konstanz.denih.gov
Research into the microbial metabolism of related compounds provides a framework for understanding the potential biodegradation pathways for 4-Nitrobenzenesulfonic acid. Studies have shown that aerobic bacteria can initiate the degradation of aromatic sulfonates. For instance, enrichment cultures have successfully isolated bacteria capable of completely degrading aminobenzenesulfonates and nitrobenzenesulfonates. nih.gov A key initial step in the metabolism of these compounds is their transport into the microbial cell, which can be a selective process. nih.gov
The central mechanism for the aerobic catabolism of benzenesulfonates involves an oxygenase-catalyzed attack. This enzymatic reaction incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol and the simultaneous release of the sulfonate group as sulfite (B76179). nih.govresearchgate.net
In the case of 4-Nitrobenzenesulfonic acid, two primary initial metabolic routes are hypothesized:
Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming 4-aminobenzenesulfonate. This intermediate is then susceptible to desulfonation.
Direct Desulfonation: An initial dioxygenase attack removes the sulfonate group, potentially forming 4-nitrocatechol.
Studies on Alcaligenes sp. strain O-1, which degrades benzene (B151609) sulfonate and orthanilate (2-aminobenzene sulfonate), have shown that the degradation is initiated by a dioxygenation reaction dependent on NAD(P)H. nih.govresearchgate.net This process yields sulfite and catechol, with the latter undergoing subsequent meta ring cleavage. nih.govresearchgate.net While direct studies on 4-Nitrobenzenesulfonic acid are limited, the metabolism of 3-Nitrobenzenesulfonate by Pseudomonas species has been observed, indicating that bacteria can utilize nitro-substituted sulfonates as a sole carbon source. nih.gov
The table below summarizes potential intermediates and enzymes involved in the biodegradation of 4-Nitrobenzenesulfonic acid, based on pathways elucidated for analogous compounds.
| Proposed Step | Potential Intermediate(s) | Enzyme Class Implicated | Reference Compound(s) |
| Initial Attack | 4-Aminobenzenesulfonate or 4-Nitrocatechol | Nitroreductase or Dioxygenase | 3-Nitrobenzenesulfonate, Benzene sulfonate |
| Desulfonation | 4-Nitrocatechol or 4-Aminophenol | Dioxygenase | Benzene sulfonate, Orthanilic acid nih.gov |
| Ring Cleavage | Muconic acid derivatives | Catechol 2,3-dioxygenase | Benzene sulfonate nih.gov |
Photochemical Degradation Processes in Aquatic and Atmospheric Environments
Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of organic pollutants in sunlit environments. researchgate.net This process can occur through direct absorption of light by the pollutant or indirectly through reactions with photochemically generated reactive species. researchgate.net
In aquatic systems, the photodegradation of 4-Nitrobenzenesulfonic acid is influenced by factors such as water chemistry, the presence of photosensitizers like dissolved organic matter (DOM), and light intensity. researchgate.netnih.gov Studies on the related compound 3-Nitrobenzenesulfonic acid have demonstrated that its degradation can be significantly enhanced by photocatalysis using titanium dioxide (TiO₂) under UV radiation. researchgate.net The process involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the TiO₂ catalyst, which then attack the aromatic ring, leading to its degradation. researchgate.net The rate of degradation is dependent on catalyst loading and the initial concentration of the compound. researchgate.net
While specific data on the atmospheric degradation of 4-Nitrobenzenesulfonic acid is scarce, its potential transfer from aquatic environments to the atmosphere via sea spray aerosols suggests this is a relevant area of study. nih.gov Research on other organic pollutants in aerosols has shown that photodegradation can be significantly faster in the aerosol phase compared to bulk aqueous solutions. nih.gov This acceleration is attributed to the different chemical microenvironment, including higher concentrations of reactants and the potential for unique photochemical reactions at the air-water interface. nih.gov
The table below outlines the key factors influencing the photochemical degradation of 4-Nitrobenzenesulfonic acid.
| Environment | Degradation Process | Key Influencing Factors | Potential Byproducts |
| Aquatic | Direct Photolysis | Light Wavelength & Intensity | Isomeric hydroxynitrobenzenes |
| Aquatic | Indirect Photolysis | Dissolved Organic Matter, Nitrate, TiO₂ researchgate.net | Oxidized intermediates, CO₂, SO₄²⁻ |
| Atmospheric (Aerosol) | Direct & Indirect Photolysis | Humidity, Presence of Salts & Photosensitizers nih.gov | More toxic compounds (e.g., benzaldehyde, benzoic acid) nih.gov |
Environmental Monitoring and Analytical Methodologies for Trace Detection
Effective monitoring of 4-Nitrobenzenesulfonic acid in environmental matrices like water and soil is essential for assessing its distribution and persistence. Due to its expected low concentrations, highly sensitive and selective analytical methods are required.
Several analytical techniques are suitable for the detection and quantification of aromatic sulfonates and nitroaromatic compounds. High-Performance Liquid Chromatography (HPLC) is a commonly employed method, often coupled with Ultraviolet (UV) detection. cdc.govresearchgate.net For enhanced selectivity and lower detection limits, HPLC can be combined with mass spectrometry (MS). mdpi.com
A key challenge in analyzing sulfonates is their high polarity, which makes extraction from aqueous samples difficult. Solid-phase extraction (SPE) is a widely used pre-concentration technique. researchgate.net Specifically, ion-pair extraction combined with ion-pair chromatography has proven effective for a variety of benzene and naphthalene (B1677914) sulfonates. researchgate.net
The following table summarizes analytical methods applicable to the trace detection of 4-Nitrobenzenesulfonic acid.
| Analytical Technique | Detector | Sample Preparation | Typical Detection Limit | Advantages/Disadvantages |
| High-Performance Liquid Chromatography (HPLC) cdc.govresearchgate.net | UV/Diode Array Detector (DAD) | Solid-Phase Extraction (SPE) | µg/L to mg/L range | Adv: Robust, widely available. Disadv: Limited selectivity for complex matrices. |
| Gas Chromatography (GC) cdc.gov | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Derivatization, Liquid-Liquid Extraction | ng/L to µg/L range | Adv: High resolution. Disadv: Requires derivatization for non-volatile sulfonates. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.com | Triple Quadrupole or Orbitrap MS | Direct Injection or SPE | ng/L range | Adv: High sensitivity and specificity, structural confirmation. Disadv: Higher equipment cost. |
| Capillary Electrophoresis (CE) mdpi.com | UV, MS | Direct Injection | µg/L range | Adv: High separation efficiency, low sample volume. Disadv: Lower sensitivity compared to LC-MS/MS. |
Considerations for Sustainable Chemical Design and Waste Stream Management
Managing the environmental impact of 4-Nitrobenzenesulfonic acid involves a dual approach: designing more sustainable chemical alternatives and effectively managing waste streams containing the compound.
The principles of Green Chemistry and Engineering provide a framework for designing chemicals that are less hazardous and persist for shorter durations in the environment. acs.org A key principle is "Design for Degradation," which advocates for creating chemical products that break down into innocuous substances after their intended function is complete. acs.org For a compound like 4-Nitrobenzenesulfonic acid, this could involve modifying its structure to enhance its susceptibility to microbial attack or photolysis, for example, by introducing functional groups that are more readily metabolized by common soil or water bacteria.
Proper management of industrial waste streams containing 4-Nitrobenzenesulfonic acid is crucial to prevent its release into the environment. fishersci.comnorthwestern.edu Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste. fishersci.comfishersci.com
Key strategies for waste stream management include:
Segregation: Waste containing 4-Nitrobenzenesulfonic acid, which is acidic and corrosive, should be segregated from other waste types, particularly bases and strong oxidizing agents, to prevent violent reactions. northwestern.educornell.edu
Neutralization: For dilute aqueous waste streams, controlled neutralization can be a viable treatment step. The acidic waste can be slowly added to a basic solution (e.g., sodium carbonate) to adjust the pH to a neutral range (5.5-9.5) before further treatment or disposal. northwestern.educornell.edu This process should be conducted in a well-ventilated area, as it can generate heat. cornell.edu
Advanced Oxidation Processes (AOPs): For more concentrated or persistent waste streams, AOPs, such as photocatalysis (as discussed in section 8.2), can be employed to break down the aromatic ring structure, leading to mineralization.
Proper Disposal: Containers of 4-Nitrobenzenesulfonic acid waste must be clearly labeled, sealed, and disposed of through an approved hazardous waste management program. northwestern.edu It should not be discharged into drains or the general trash. fishersci.comnorthwestern.edu
The table below aligns Green Chemistry principles with potential strategies for 4-Nitrobenzenesulfonic acid.
| Green Chemistry Principle | Application to 4-Nitrobenzenesulfonic Acid |
| Prevention | Optimize synthesis to minimize waste generation. |
| Atom Economy | Design synthetic pathways that maximize the incorporation of all materials into the final product. |
| Design for Degradation acs.org | Modify the chemical structure to enhance biodegradability or photodegradability. |
| Real-time analysis for Pollution Prevention | Implement in-line monitoring of waste streams to detect and quantify releases. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems and Green Reaction Conditions
The traditional synthesis of aromatic sulfonic acids often involves harsh conditions, such as using concentrated or fuming sulfuric acid, which raises environmental and safety concerns. researchgate.netwikipedia.org Future research is increasingly focused on developing novel catalytic systems and green reaction conditions to mitigate these issues.
Key research directions include:
Solid Acid Catalysts: Investigating materials like sulfonic acid-functionalized inorganic supports (e.g., silica (B1680970), zirconia, biochar) as reusable, efficient, and selective catalysts. mdpi.comelsevierpure.comacs.org These catalysts can simplify product separation and reduce corrosive waste streams. mdpi.com For instance, arenesulfonic-modified materials have demonstrated high activity and stability in various reactions. mdpi.com
Ionic Liquids (ILs): Designing sulfonic acid-functionalized ionic liquids (SAILs) as dual solvent-catalyst systems. mdpi.com SAILs offer advantages such as low vapor pressure, thermal stability, and tunability, which can lead to milder reaction conditions and easier catalyst recycling. mdpi.com Research into SAILs with enhanced lipophilicity has shown improved solubility and catalytic performance in esterification reactions, a principle that could be adapted for sulfonation. mdpi.com
Microwave and Ultrasonic Irradiation: Utilizing non-conventional energy sources like microwave and ultrasonic irradiation can significantly accelerate reaction rates, shorten reaction times, and improve energy efficiency compared to conventional heating methods. mdpi.comamazonaws.com The combination of these techniques with novel catalysts could lead to highly efficient and green sulfonation processes. mdpi.com
Solvent-Free Conditions: Developing reactions that proceed without a solvent or in greener solvents (e.g., water) is a primary goal of green chemistry. mdpi.comamazonaws.com Research into solid acid catalysts that are effective under solvent-free conditions for various organic transformations shows promise for the cleaner production of 4-Nitrobenzenesulfonic acid. mdpi.com
These approaches aim to create more sustainable and economically viable pathways for the synthesis of 4-Nitrobenzenesulfonic acid, minimizing waste and energy consumption. researchgate.netamazonaws.com
Advanced Spectroscopic and Imaging Techniques for In-Situ Studies
Understanding the intricate mechanisms of sulfonation and subsequent reactions involving 4-Nitrobenzenesulfonic acid requires sophisticated analytical tools that can monitor these processes in real-time. Future research will increasingly rely on advanced in-situ spectroscopic and imaging techniques to gain unprecedented insights into reaction dynamics. numberanalytics.comyoutube.com
Promising areas of exploration include:
Time-Resolved In-Situ Spectroscopy: Techniques like time-resolved infrared (IR) and X-ray absorption spectroscopy (XAS) can capture transient intermediates and follow the kinetics of catalytic reactions as they happen. numberanalytics.com Applying these methods to the sulfonation of nitrobenzene (B124822) could help elucidate the precise role of the catalyst, identify short-lived species, and optimize reaction conditions for improved yield and selectivity. youtube.com
Spatially Resolved In-Situ Spectroscopy: These techniques allow researchers to study variations in catalyst structure and surface species across different regions of a catalyst particle or bed. numberanalytics.com This is crucial for understanding catalyst deactivation and for designing more robust and efficient catalytic systems for industrial applications.
Operando Spectroscopy: This approach involves studying the catalyst under actual working conditions (i.e., realistic temperatures and pressures), providing the most accurate picture of the catalytic process. youtube.com Combining techniques like Raman spectroscopy, IR, and XAS in an operando setup can offer a comprehensive understanding of the structural changes in the catalyst and the evolution of surface species during the synthesis of 4-Nitrobenzenesulfonic acid. youtube.com
By providing a detailed, real-time view of chemical transformations, these advanced spectroscopic methods will be instrumental in designing next-generation catalysts and reaction protocols. southampton.ac.uk
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and design of new molecules with desired properties. For 4-Nitrobenzenesulfonic acid and its derivatives, these computational tools offer powerful predictive capabilities. nih.govmdpi.com
Future research will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models to predict the biological and chemical properties of nitroaromatic compounds. nih.govresearchgate.net By correlating molecular descriptors (quantum chemical and structural) with experimental data, these models can rapidly screen virtual libraries of 4-Nitrobenzenesulfonic acid derivatives for specific applications, such as potential pharmaceuticals or functional materials, and predict their potential toxicity or environmental impact. nih.govmdpi.comresearchgate.net
Predictive Toxicology: Utilizing ML algorithms to assess the potential hazards, such as mutagenicity and in-vivo toxicity, of new or untested nitroaromatic compounds. nih.govacs.org This in silico approach can prioritize experimental testing, reduce reliance on animal studies, and ensure the development of safer chemical products. mdpi.com Ensemble models, which combine multiple ML algorithms, have shown high accuracy in predicting the toxicity of nitroaromatics. mdpi.comresearchgate.net
Materials Discovery: Employing AI to guide the design of new functional materials derived from 4-Nitrobenzenesulfonic acid. By learning from existing data, ML models can predict the properties of hypothetical polymer or composite materials, accelerating the discovery of materials with specific thermal, electronic, or mechanical characteristics.
These computational approaches will significantly reduce the time and cost associated with traditional trial-and-error experimentation, enabling a more targeted and efficient design of novel compounds and materials.
Development of New Functional Materials with Tunable Properties
The distinct chemical functionalities of 4-Nitrobenzenesulfonic acid make it an attractive building block for the synthesis of new functional materials with properties that can be precisely controlled.
Future research endeavors in this area are expected to include:
Polymer Synthesis: Using 4-Nitrobenzenesulfonic acid as a monomer or a functionalizing agent to create novel polymers. For example, derivatives of benzenesulfonic acid are being explored for proton-conducting membranes in fuel cells. The nitro group could be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the material's properties.
Surfactants and Amphiphiles: Modifying the aromatic ring with long alkyl chains can produce amphiphilic molecules with surfactant properties, similar to compounds like 4-pentadecyl-benzenesulfonic acid. Research could explore the synthesis of a range of such derivatives from 4-Nitrobenzenesulfonic acid and investigate their self-assembly behavior and applications in detergents, emulsifiers, or drug delivery systems.
Functionalized Bio-Based Materials: Incorporating 4-Nitrobenzenesulfonic acid into bio-based materials, such as modified biochar, can create catalysts or adsorbents with specific surface properties. elsevierpure.com The sulfonic acid group provides acidity, while the nitro group offers a site for further chemical modification, leading to materials with tunable hydrophobicity and catalytic activity. elsevierpure.com
This research direction holds the potential to create a wide array of advanced materials with applications spanning from energy technologies to environmental remediation.
Integration into Interdisciplinary Research Areas (e.g., bio-inspired catalysis)
The unique properties of 4-Nitrobenzenesulfonic acid position it for exploration in various interdisciplinary fields, where the convergence of chemistry, biology, and materials science can lead to innovative solutions.
Key areas for future interdisciplinary research include:
Bio-inspired Catalysis: Designing catalysts that mimic the efficiency and selectivity of enzymes. Research could focus on developing catalytic systems where sulfonic acid groups, inspired by acidic residues in enzyme active sites, are precisely positioned within a structured material to catalyze specific reactions. This could lead to highly selective methods for transforming biomass or synthesizing complex molecules. researchgate.net
Biomass Conversion: Sulfonic acid-functionalized catalysts are already being investigated for the upgrading of bio-oils, which are complex mixtures derived from biomass. researchgate.net Future work could explore the specific role and efficacy of catalysts derived from or incorporating 4-Nitrobenzenesulfonic acid in the conversion of biomass components into valuable platform chemicals and biofuels. elsevierpure.com
Development of Bioactive Compounds: While many simple nitroaromatic compounds have toxicity concerns, the sulfonic acid group can impart high water solubility. solubilityofthings.com Interdisciplinary research involving medicinal chemists and biologists could explore derivatives of 4-Nitrobenzenesulfonic acid as scaffolds for new therapeutic agents. For instance, benzenesulfonic acid derivatives have been investigated as potential human neutrophil elastase inhibitors. In silico studies could guide the design of derivatives with potentially favorable biological activity and reduced toxicity. mdpi.com
By bridging traditional scientific disciplines, researchers can unlock novel applications for 4-Nitrobenzenesulfonic acid and its derivatives, addressing complex challenges in sustainability, health, and materials science.
Q & A
Q. What are the key synthetic pathways for preparing 4-nitrobenzenesulfonic acid dihydrate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of nitrobenzene using fuming sulfuric acid, followed by controlled hydration. Key steps include:
- Sulfonation at 80–100°C with H₂SO₄/SO₃ to form the sulfonic acid intermediate.
- Neutralization with NaOH to isolate the sodium salt, followed by recrystallization in aqueous ethanol to obtain the dihydrate form.
- Purity optimization involves vacuum drying (40–50°C) to remove residual solvents and elemental analysis (C, H, N, S) to verify stoichiometry .
Q. How can the solubility of 4-nitrobenzenesulfonic acid dihydrate in aqueous and organic solvents be experimentally determined?
- Methodological Answer : Use gravimetric or spectrophotometric methods under controlled temperatures (e.g., 25°C). For example:
- Prepare saturated solutions in ultrapure water, methanol, or acetonitrile.
- Filter through 0.22 µm membranes to remove undissolved particles.
- Quantify dissolved concentrations via UV-Vis spectroscopy at λmax ≈ 260 nm (extinction coefficient validated using calibration curves).
Note: Solubility in water is ~1.67–1.77 g/100 mL, influenced by pH and ionic strength .
Q. What spectroscopic techniques are most effective for characterizing 4-nitrobenzenesulfonic acid dihydrate?
- Methodological Answer :
- FT-IR : Confirm sulfonic acid (-SO₃H) and nitro (-NO₂) groups via peaks at 1170 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (N-O stretch).
- ¹H NMR (D₂O) : Aromatic protons appear as a doublet (δ 8.2–8.4 ppm) due to para-substitution.
- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 202.05 (C₆H₄NO₅S⁻) .
Advanced Research Questions
Q. How do hydration/dehydration processes affect the crystallographic structure of 4-nitrobenzenesulfonic acid dihydrate?
- Methodological Answer :
- Use temperature-controlled X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to monitor phase transitions.
- At RH >15%, the dihydrate form is stable (as confirmed by IR spectroscopy of lattice water).
- Dehydration above 100°C leads to an anhydrous phase with altered lattice parameters, verified via Rietveld refinement .
Q. Why does 4-nitrobenzenesulfonic acid exhibit low recovery in solid-phase extraction (SPE) methods, and how can this be mitigated?
- Methodological Answer :
- The compound’s hydrophilicity (logP = -1.35) limits retention on conventional C18 SPE cartridges.
- Mitigation Strategies :
- Use hydrophilic-lipophilic balance (HLB) sorbents at pH <2 to enhance protonation of the sulfonic acid group.
- Pre-concentrate samples via freeze-drying before SPE.
- Validate recoveries with isotopically labeled analogs (e.g., ¹³C₆-4-nitrobenzenesulfonic acid) as internal standards .
Q. What role does 4-nitrobenzenesulfonic acid dihydrate play in stabilizing episulfonium ions during thiourea-catalyzed reactions?
- Methodological Answer :
- The sulfonic acid group acts as a Brønsted acid catalyst, protonating episulfonium intermediates to enhance electrophilicity.
- Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) show that the nitro group withdraws electron density, stabilizing transition states.
- Optimize reaction conditions (e.g., 10 mol% catalyst loading in dichloromethane at -20°C) to achieve >90% enantiomeric excess in indole alkylation reactions .
Q. How does the dihydrate form influence nucleation kinetics in ternary H₂SO₄/OA/H₂O systems?
- Methodological Answer :
- Conduct droplet freezing assays using a cloud condensation nuclei (CCN) chamber.
- At OA concentrations >13 wt%, homogeneous crystallization of the dihydrate occurs, confirmed by polarized light microscopy.
- Compare nucleation rates with anhydrous forms using Köhler theory, adjusting for van’t Hoff factors (i = 1.0 for non-dissociative organic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
